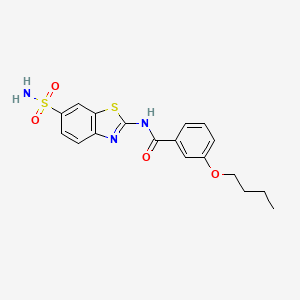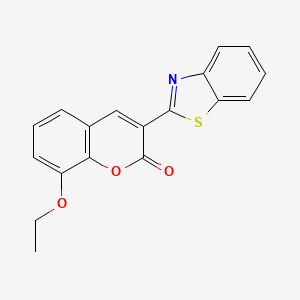![molecular formula C20H22N8O2 B2470783 7(4H)-one de 2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)pipérazin-1-yl)-5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2034249-29-9](/img/structure/B2470783.png)
7(4H)-one de 2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)pipérazin-1-yl)-5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C20H22N8O2 and its molecular weight is 406.45. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la tyrosine kinase
La structure du composé suggère un potentiel d’inhibition de la tyrosine kinase (TKI). Dans une étude menée par Mirgany et al., une série de composés apparentés a été synthétisée, y compris des dérivés du composé qui nous intéresse. Il est à noter que les composés 6h et 6i ont démontré d’excellents effets cytotoxiques contre diverses lignées de cellules cancéreuses, avec des valeurs de concentration inhibitrice demi-maximale (CI50) allant de 7,82 à 21,48 μM. Ces composés ciblaient spécifiquement les kinases clés telles que EGFR, HER2, CDK2 et AURKC. Le composé 6i, en particulier, a montré des effets inhibiteurs puissants contre l’enzyme mTOR, comparables à ceux des TKI établis .
Inhibition de l’assemblage des microtubules
Une autre application intrigante réside dans l’inhibition de l’assemblage des microtubules. Les composés présentant des caractéristiques structurales similaires inhibent efficacement la formation des microtubules. Ces composés perturbent la polymérisation de la tubuline, qui est cruciale pour la division cellulaire. Une telle inhibition pourrait être étudiée plus avant pour la thérapie anticancéreuse .
Activité antitumorale
Des tests antitumoraux in vitro ont révélé que certains dérivés de ce composé présentaient des activités inhibitrices modérées à élevées contre diverses lignées de cellules tumorales, notamment HepG2, SK-OV-3, NCI-H460 et BEL-7404. Il est important de noter que leur cytotoxicité contre les cellules normales (HL-7702) était significativement inférieure à celle des agents chimiothérapeutiques standards tels que le 5-FU et le cisplatine .
Amélioration de la solubilité et de l’absorption orale
Des modifications structurales ont conduit à l’amélioration des propriétés. Par exemple, l’insertion d’une unité pipérazine à la place d’une chaîne 6-méthylène a amélioré la solubilité aqueuse (jusqu’à 19 mg/mL à pH 1,2) et a considérablement amélioré l’absorption orale par rapport aux composés précédents. Cette optimisation pourrait améliorer le potentiel clinique du composé .
Synthèse régiocontrôlée d’imidazoles substitués
Les imidazoles, y compris notre composé, sont des motifs hétérocycliques essentiels dans les molécules fonctionnelles. Les progrès récents en matière de méthodes de synthèse régiocontrôlée pour les imidazoles substitués sont stratégiquement importants. Une exploration plus approfondie de la synthèse et de la modification de ce composé pourrait contribuer au développement de médicaments .
Mécanisme D'action
Target of Action
It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the targets could be enzymes or receptors involved in these pathways.
Mode of Action
It’s known that benzimidazole derivatives often interact with their targets by forming hydrogen bonds, due to the presence of the imidazole ring . This interaction can lead to changes in the conformation or function of the target, resulting in the observed pharmacological effects.
Pharmacokinetics
Benzimidazole derivatives are generally well absorbed and distributed throughout the body due to their lipophilic nature . They are typically metabolized in the liver and excreted in the urine.
Propriétés
IUPAC Name |
2-[4-[3-(1H-benzimidazol-2-yl)propanoyl]piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O2/c1-13-12-18(30)28-19(21-13)24-20(25-28)27-10-8-26(9-11-27)17(29)7-6-16-22-14-4-2-3-5-15(14)23-16/h2-5,12H,6-11H2,1H3,(H,22,23)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXDDODUAHWVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)CCC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B2470702.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2470704.png)
![(2S)-N-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2470705.png)



![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2470712.png)
![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2470713.png)
![2,3-Dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B2470715.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide](/img/structure/B2470716.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470717.png)
![2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2470719.png)
![2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2470720.png)

